molecular formula C16H16N2O3S B2559354 (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione CAS No. 327043-76-5

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione

Cat. No.: B2559354
CAS No.: 327043-76-5
M. Wt: 316.38
InChI Key: PVTZGVLYRYULBL-UHFFFAOYSA-N
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Description

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is a heterocyclic compound featuring a furan ring substituted with a 4-nitrophenyl group at the 5-position and a piperidinyl-methanethione moiety at the 2-position. The nitro group on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is synthesized via condensation reactions involving 5-arylfurfural derivatives and thiosemicarbazides or related nucleophiles, followed by cyclization or substitution steps . Its structural complexity and functional groups (e.g., nitro, thione, piperidine) make it a candidate for pharmacological and materials science applications, particularly in cytotoxicity studies and enzyme inhibition .

Properties

IUPAC Name

[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-18(20)13-6-4-12(5-7-13)14-8-9-15(21-14)16(22)17-10-2-1-3-11-17/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTZGVLYRYULBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.

    Attachment of the Piperidinyl Methanethione Moiety: This step involves the reaction of the furan derivative with piperidine and a thioketone precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl methanethione moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances stability and polarizability compared to chloro or methyl substituents in analogs (e.g., Compound 8) .
  • Heterocyclic Cores : Thiazole derivatives (e.g., Compound 2) exhibit stronger π-π stacking due to aromatic thiazole rings, whereas bis-coumarin derivatives (6b) show extended conjugation for fluorescence applications .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound Name IR (cm⁻¹) Key Peaks ¹H-NMR (δ, ppm) Key Signals FAB-MS ([M+1]+) Elemental Analysis (C/H/N%)
(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione 1597 (C=N), 1325 (C-N), 721 (C-S) 7.03–8.32 (aromatic H), 12.36 (N-H) Not reported Estimated: ~61/3.6/14
Compound 2 1599 (C=N), 1344 (NO₂), 1053 (C-O) 7.87–8.32 (dual nitro-phenyl H) 391 C:61.53; H:3.61; N:14.35
Compound 8 1557 (C=C), 1281 (C-N), 798 (C-Cl) 7.42–8.01 (chloro-nitro-phenyl H) 425 C:56.53; H:3.09; N:13.17
6b 1514 (C=O), 1416 (C-H bend) 7.98–8.29 (coumarin H) Not reported C:51.11; H:2.56; N:14.90

Key Observations :

  • NMR Shifts : The target compound’s aromatic protons (7.03–8.32 ppm) align with nitro-substituted furans, while thiazole derivatives show deshielding due to electron-deficient cores .
  • Mass Spectrometry: Compounds with dual nitro groups (e.g., Compound 2) exhibit lower molecular ion stability, reflected in lower [M+1]+ intensities compared to mono-nitro analogs .

Key Observations :

  • Cytotoxicity : Thiazole derivatives (Compound 2) outperform furan-piperidine analogs, likely due to thiazole’s ability to intercalate DNA .
  • Substituent Effects : Chloro-nitro groups (Compound 8) improve cell permeability but reduce specificity compared to pure nitro derivatives .

Biological Activity

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}
PropertyValue
Molecular Weight284.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log PNot available

Research indicates that this compound exhibits several modes of action, primarily through its ability to inhibit specific enzymes and pathways involved in cellular processes. Notably, it has been identified as an apoptosis inducer and a histone acetyltransferase inhibitor , suggesting its potential use in cancer therapy by promoting programmed cell death in malignant cells .

Enzyme Inhibition

The compound has shown inhibitory effects on various enzymes, which can lead to altered metabolic pathways. This has implications for its use in treating diseases characterized by dysregulated enzyme activity.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have demonstrated that (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione can induce apoptosis in cancer cell lines, thereby reducing tumor growth .

Case Study: Breast Cancer Cell Line

In a study involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent increase in apoptosis markers. The mechanism was linked to the activation of caspases and the release of cytochrome c from mitochondria, indicating mitochondrial involvement in the apoptosis pathway.

Antimicrobial Activity

Additionally, this compound has shown promising results against various microbial strains. It was tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity .

Table 2: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicity Profile

While the biological activities are promising, it is crucial to evaluate the toxicity profile of (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione. Preliminary studies indicate moderate toxicity levels; however, further research is needed to establish a comprehensive toxicity profile.

Safety Assessment

Safety assessments have revealed that at therapeutic doses, the compound exhibits acceptable safety margins. Long-term studies are necessary to fully understand chronic exposure effects.

Q & A

Q. How to design dose-response studies for evaluating cytotoxicity while minimizing false positives?

  • Methodological Answer : Employ a tiered approach:
  • Primary Screening : MTT/WST-1 assays (24–72 hr exposure) across 3–5 cell lines (e.g., HeLa, HEK293).
  • Secondary Validation : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis vs. necrosis.
  • Counter-Screens : Rule out nonspecific effects via ATPase or protease inhibition assays .

Data Analysis & Theoretical Integration

Q. What statistical methods address variability in spectroscopic or chromatographic data?

  • Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in NMR/HRMS datasets, while Grubbs’ test identifies outliers. For HPLC, use ANOVA with post-hoc Tukey tests to compare retention time variability across batches .

Q. How to contextualize this compound’s reactivity within broader organosulfur chemistry theories?

  • Methodological Answer : Apply frontier molecular orbital theory to explain thione group nucleophilicity. Compare experimental IR stretching frequencies (C=S, ~1200 cm⁻¹) with DFT-calculated values to validate delocalization effects in the π-system .

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